RIP1 Kinase Inhibitory Activity
4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole demonstrates measurable inhibitory activity against Receptor-Interacting Protein 1 (RIP1) kinase, a key target in necroptosis pathways. In a cellular assay using human HT-29 cells, the compound inhibited TNFalpha/z-VAD-FMK-induced necrosis with an EC50 of 1.23 µM (1.23E+3 nM) [1]. In contrast, a structurally related compound from the same 1-benzyl-1H-pyrazole series, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a), served as the starting point for optimization, leading to the discovery of a potent inhibitor, compound 4b, which achieved an EC50 of 0.160 µM in a similar cell necroptosis assay [2]. This comparison illustrates the specific, measurable activity of the target compound and its position within the SAR landscape of this chemical series.
| Evidence Dimension | RIP1-mediated cellular necrosis inhibition |
|---|---|
| Target Compound Data | EC50 = 1.23 µM |
| Comparator Or Baseline | Potent analog 4b from the same study series: EC50 = 0.160 µM |
| Quantified Difference | Target compound is 7.7-fold less potent than the optimized lead 4b. |
| Conditions | Inhibition of TNFalpha/z-VAD-FMK-induced necrosis in human HT-29 cells after 24 hrs, measured by Cell Titer-Glo assay. |
Why This Matters
This data confirms the compound's specific, quantifiable engagement with the RIP1 target, establishing it as a validated probe for necroptosis research and a reliable benchmark for SAR studies within this pyrazole series.
- [1] BindingDB. BDBM50229597 (CHEMBL4104038) Affinity Data. EC50 for RIP1 inhibition. Accessed via bindingdb.org. View Source
- [2] Zou, C., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574. PMID: 26577270. View Source
